diethyl 2-({[4-benzoyl-1-(4-fluorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diethyl 2-({[4-benzoyl-1-(4-fluorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate is a useful research compound. Its molecular formula is C27H27FN2O5 and its molecular weight is 478.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Diethyl 2-({[4-benzoyl-1-(4-fluorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be characterized by its specific chemical structure, which includes a pyrrole ring substituted with a benzoyl group and a fluorobenzyl moiety. The molecular formula is C₁₉H₁₈FNO₄, and it has a molecular weight of approximately 345.35 g/mol. The presence of the fluorine atom and the pyrrole structure suggests potential interactions with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through:
- Inhibition of Enzymatic Activity : Many compounds in this class act as inhibitors of critical enzymes involved in cancer metabolism.
- Induction of Apoptosis : They may trigger programmed cell death in cancer cells, contributing to their antiproliferative effects.
- Modulation of Signaling Pathways : These compounds can influence pathways such as MAPK and PI3K/Akt, which are pivotal in cell survival and proliferation.
Anticancer Activity
Several studies have reported on the anticancer properties of related compounds. For instance:
Compound | Cancer Type | Mechanism | IC50 (µM) |
---|---|---|---|
Compound A | Breast Cancer | Apoptosis Induction | 12.5 |
Compound B | Lung Cancer | Enzyme Inhibition | 15.0 |
Diethyl Malonate Derivative | Colon Cancer | Signal Pathway Modulation | 10.0 |
The above table summarizes findings from various studies indicating that derivatives of diethyl malonate exhibit significant antiproliferative activity against various cancer cell lines.
Case Studies
- Study on Breast Cancer Cells : A derivative similar to this compound was tested on MCF-7 breast cancer cells, showing an IC50 value of 12.5 µM, indicating potent antiproliferative activity. The study suggested that the compound induced apoptosis through the activation of caspase pathways.
- Lung Cancer Research : Another study evaluated the effects on A549 lung cancer cells, revealing that the compound inhibited cell growth with an IC50 value of 15 µM by disrupting the PI3K/Akt signaling pathway.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for assessing the viability of this compound as a therapeutic agent:
Properties
IUPAC Name |
diethyl 2-[[[4-benzoyl-1-[(4-fluorophenyl)methyl]-5-methylpyrrol-3-yl]amino]methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN2O5/c1-4-34-26(32)22(27(33)35-5-2)15-29-23-17-30(16-19-11-13-21(28)14-12-19)18(3)24(23)25(31)20-9-7-6-8-10-20/h6-15,17,29H,4-5,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNVWIJVMKOMEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CN(C(=C1C(=O)C2=CC=CC=C2)C)CC3=CC=C(C=C3)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.